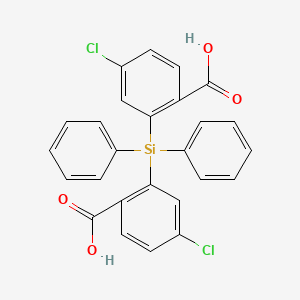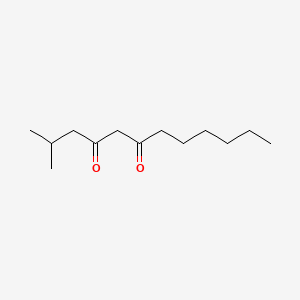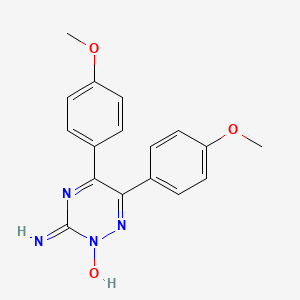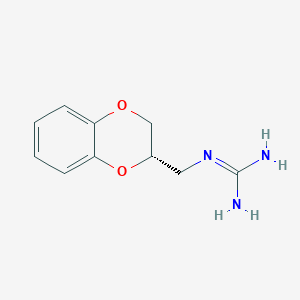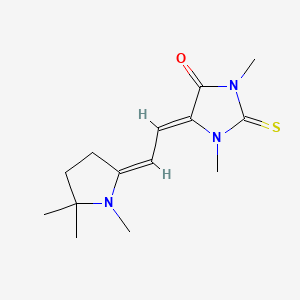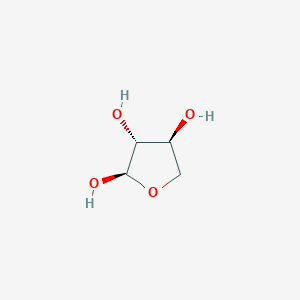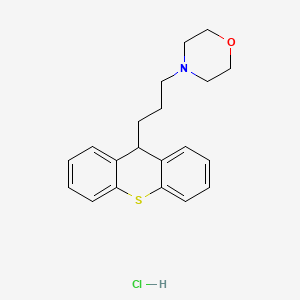
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a thioxanthene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride typically involves the reaction of morpholine with a thioxanthene derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene moiety to its corresponding dihydro derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine derivatives: Compounds with similar structures, such as morpholine itself or other substituted morpholines.
Thioxanthene derivatives: Compounds that include the thioxanthene moiety, such as thioxanthene itself or its derivatives.
Uniqueness
Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride is unique due to the combination of the morpholine ring and the thioxanthene moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
94576-16-6 |
|---|---|
Molekularformel |
C20H24ClNOS |
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
4-[3-(9H-thioxanthen-9-yl)propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H23NOS.ClH/c1-3-9-19-17(6-1)16(18-7-2-4-10-20(18)23-19)8-5-11-21-12-14-22-15-13-21;/h1-4,6-7,9-10,16H,5,8,11-15H2;1H |
InChI-Schlüssel |
YCRZGNDHKOPWPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCC2C3=CC=CC=C3SC4=CC=CC=C24.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


